molecular formula C9H19NO B1360985 3-(Cyclohexylamino)propan-1-ol CAS No. 31121-12-7

3-(Cyclohexylamino)propan-1-ol

Cat. No.: B1360985
CAS No.: 31121-12-7
M. Wt: 157.25 g/mol
InChI Key: DFOAUWHTDKZVPW-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)propan-1-ol is a chemical compound composed of a cyclohexyl group, an amino group, and a hydroxy groupThis compound is commonly used as an intermediate in the synthesis of various drugs, such as the antidepressant Duloxetine, and as a chiral auxiliary in organic chemistry.

Mechanism of Action

Target of Action

The primary target of 3-(Cyclohexylamino)propan-1-ol is the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the initiation and propagation of action potentials in neurons and muscle cells .

Mode of Action

This compound acts mainly by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited .

Biochemical Pathways

The compound affects the neuronal signaling pathways by blocking the sodium channels. This blockage prevents the generation of action potentials, thereby inhibiting the transmission of nerve signals

Pharmacokinetics

Similar compounds are typically metabolized by plasma esterases and have a short half-life . More research is needed to determine the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of sodium channels by this compound results in the suppression of nerve signal transmission . This can lead to a decrease in sensation or even complete numbness in the area where the compound is applied.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to interact with its target . Additionally, temperature can influence the compound’s stability and rate of metabolism . More research is needed to fully understand these influences.

Biochemical Analysis

Biochemical Properties

3-(Cyclohexylamino)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of antidepressants like Duloxetine . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in neurotransmitter synthesis, thereby impacting neuronal function . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding often involves hydrogen bonding and hydrophobic interactions. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can lead to toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s involvement in metabolic pathways is crucial for its role in biochemical reactions and its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby influencing various biochemical and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylamino)propan-1-ol typically involves the reaction of cyclohexylamine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of cyclohexylamine displaces the chlorine atom in 3-chloropropanol, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of solvents, temperature control, and purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclohexylamino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexyl ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

3-(Cyclohexylamino)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of antidepressants and other therapeutic agents.

    Industry: Applied as a chiral auxiliary in asymmetric synthesis and as a building block for various chemical products.

Comparison with Similar Compounds

    3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS): Used as a buffering agent in biochemistry.

    N-Cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (CAPSO): Another buffering agent with a similar structure.

Uniqueness: 3-(Cyclohexylamino)propan-1-ol is unique due to its specific combination of a cyclohexyl group, an amino group, and a hydroxy group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields highlight its importance in scientific research and industrial processes.

Properties

IUPAC Name

3-(cyclohexylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c11-8-4-7-10-9-5-2-1-3-6-9/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOAUWHTDKZVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185062
Record name N-Cyclohexylpropanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31121-12-7
Record name 3-(Cyclohexylamino)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31121-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 44899
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031121127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC44899
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cyclohexylpropanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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